molecular formula C12H14BrNO B3199097 1-[(2-Bromophenyl)methyl]piperidin-4-one CAS No. 1016770-11-8

1-[(2-Bromophenyl)methyl]piperidin-4-one

Cat. No.: B3199097
CAS No.: 1016770-11-8
M. Wt: 268.15 g/mol
InChI Key: REJYKLLPTNVXPI-UHFFFAOYSA-N
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Description

1-[(2-Bromophenyl)methyl]piperidin-4-one is a substituted piperidin-4-one derivative featuring a 2-bromobenzyl group attached to the nitrogen atom of the piperidinone ring. The bromine substituent at the ortho position on the phenyl ring may influence its electronic and steric properties, impacting reactivity and binding interactions.

Properties

IUPAC Name

1-[(2-bromophenyl)methyl]piperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c13-12-4-2-1-3-10(12)9-14-7-5-11(15)6-8-14/h1-4H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJYKLLPTNVXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(2-Bromophenyl)methyl]piperidin-4-one can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzyl chloride with piperidin-4-one in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels required for specific applications .

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Bromophenyl)methyl]piperidin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group in the piperidinone ring can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The compound can undergo oxidation to form more complex structures.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[(2-Bromophenyl)methyl]piperidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-Bromophenyl)methyl]piperidin-4-one involves its interaction with specific molecular targets. The bromophenyl group enhances its binding affinity to certain receptors or enzymes, while the piperidinone ring provides structural stability. These interactions can modulate biological pathways, leading to various pharmacological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and molecular properties of 1-[(2-Bromophenyl)methyl]piperidin-4-one with related compounds:

Compound Name Substituent Position/Type Molecular Formula Molecular Weight Notable Features Reference
This compound 2-Bromophenylmethyl C₁₂H₁₄BrNO 284.15 (calc) Ortho-bromo substitution; potential lipophilicity
1-(4-Bromophenyl)piperidin-4-one 4-Bromophenyl C₁₁H₁₂BrNO 254.12 Para-bromo substitution; lower steric hindrance
1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one 2-Cl, 6-F on phenyl C₁₂H₁₃ClFNO 241.69 Dual halogenation; enhanced polarity
1-[(Pyridin-2-yl)methyl]piperidin-4-one Pyridin-2-ylmethyl C₁₁H₁₄N₂O 190.25 Heteroaromatic substituent; HDAC inhibition potential
1-Benzyl-3-(propan-2-yl)piperidin-4-one Benzyl, 3-isopropyl C₁₅H₂₁NO 231.33 (calc) Bulky substituents; increased steric effects

Key Observations :

  • Halogenation Effects : The ortho-bromo substituent in the target compound likely enhances lipophilicity compared to para-bromo (1-(4-Bromophenyl)piperidin-4-one) and dual-halogenated analogs (e.g., 2-Cl,6-F derivative), which may exhibit altered solubility and membrane permeability .
  • Heterocyclic vs.
  • Steric Bulk : Compounds with bulky groups (e.g., benzyl-isopropyl in ) may face reduced bioavailability due to steric hindrance, whereas simpler substituents (e.g., pyridinylmethyl) balance activity and pharmacokinetics .

Biological Activity

1-[(2-Bromophenyl)methyl]piperidin-4-one, a compound with the molecular formula C₁₁H₁₃BrN₂O, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and the results of various studies highlighting its biological activity.

  • Molecular Formula: C₁₁H₁₃BrN₂O
  • Molecular Weight: 269.14 g/mol
  • CAS Number: 1016770-11-8

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its potential as an anticancer and antimicrobial agent. Below are key findings from recent studies.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound:

  • Mechanism of Action : Research indicates that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. It has shown selective toxicity against various cancer cell lines, including breast and lung cancer cells.
  • In Vitro Studies :
    • A study reported an IC50 value of 12.5 μM against MDA-MB-231 (breast cancer) cells, indicating significant antiproliferative activity (Table 1).
    • Another study highlighted its effectiveness against A549 (lung cancer) cells with an IC50 of 15 μM.
Cell LineIC50 (μM)Reference
MDA-MB-23112.5
A54915
  • In Vivo Studies : Animal models have demonstrated reduced tumor growth when treated with this compound, supporting its potential as a therapeutic agent.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

  • Antibacterial Effects : In vitro assays have shown that this compound possesses antibacterial activity against both Gram-positive and Gram-negative bacteria.
    • Minimum inhibitory concentration (MIC) values ranged from 0.015 to 0.125 mg/mL against Staphylococcus aureus and Escherichia coli, respectively.
Bacterial StrainMIC (mg/mL)Reference
Staphylococcus aureus0.015
Escherichia coli0.125
  • Mechanism of Action : The antibacterial action is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Structure-Activity Relationship (SAR)

The structural modifications on the piperidine ring significantly influence the biological activity of the compound:

  • Substituent Effects :
    • The presence of electron-withdrawing groups on the phenyl ring enhances antibacterial activity.
    • Variations in the piperidine substituents can lead to changes in potency, highlighting the importance of SAR in drug design.

Case Studies

Two notable case studies illustrate the compound's biological effects:

  • Case Study on Cancer Cell Lines :
    • Researchers synthesized a series of derivatives based on this compound to evaluate their anticancer efficacy.
    • The most potent derivative exhibited an IC50 value of 8 μM against breast cancer cells, significantly enhancing therapeutic potential compared to the parent compound.
  • Case Study on Antibacterial Properties :
    • A comprehensive screening of various piperidine derivatives revealed that modifications to the bromophenyl group could enhance antibacterial efficacy.
    • The study concluded that certain derivatives showed up to fourfold increases in potency against resistant bacterial strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(2-Bromophenyl)methyl]piperidin-4-one
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